N-ethyldodecanamide

概要

説明

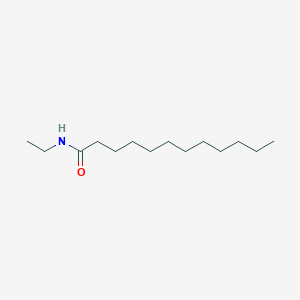

N-ethyldodecanamide is an organic compound with the molecular formula C14H29NO. It is a type of amide, specifically a dodecanamide where the hydrogen atom of the amide group is replaced by an ethyl group. This compound is known for its surfactant properties and is used in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

N-ethyldodecanamide can be synthesized through the reaction of dodecanoic acid (lauric acid) with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with ethylamine to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

N-ethyldodecanamide can undergo various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to produce dodecanoic acid and ethylamine.

Oxidation: Oxidizing agents can convert this compound to its corresponding carboxylic acid derivative.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Dodecanoic acid and ethylamine.

Oxidation: Dodecanoic acid derivative.

Substitution: Various substituted amides depending on the nucleophile used.

科学的研究の応用

N-ethyldodecanamide has several applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

作用機序

The mechanism of action of N-ethyldodecanamide is primarily related to its surfactant properties. It can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property makes it useful in various applications, including drug delivery and emulsification. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.

類似化合物との比較

Similar Compounds

- N-methyldodecanamide

- N-pentyldodecanamide

- N-ethyloctadecanamide

Comparison

N-ethyldodecanamide is unique due to its specific chain length and ethyl substitution, which confer distinct surfactant properties. Compared to N-methyldodecanamide, it has a longer alkyl chain, resulting in different hydrophobic interactions. Compared to N-ethyloctadecanamide, it has a shorter chain, affecting its solubility and micelle formation properties.

生物活性

N-ethyldodecanamide, a fatty acid amide, has garnered attention in recent research due to its diverse biological activities and potential therapeutic applications. This article compiles findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound is an amide derivative of dodecanoic acid (lauric acid), characterized by the following chemical structure:

This compound is classified within the larger family of fatty acid amides, which have been implicated in various physiological processes.

1. Metabolic Effects

Recent metabolomic studies have indicated that this compound is associated with altered lipid profiles in specific health conditions. For instance, in a study examining non-obese individuals with borderline to moderate hypertriglyceridemia (HTG), this compound levels were significantly altered, suggesting a role in lipid metabolism and potential implications for cardiovascular health .

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against schistosomiasis, where it was noted as a promising schistosomicidal agent, capable of killing parasites within 22 hours at certain concentrations . This suggests potential applications in treating parasitic infections.

3. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Fatty acid amides are known to interact with endocannabinoid receptors, influencing pain perception and neuroinflammation. Preliminary findings suggest that this compound may modulate these pathways, offering therapeutic potential in neurodegenerative diseases and chronic pain management.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Endocannabinoid System Interaction : As a fatty acid amide, it may influence cannabinoid receptor activity, impacting pain modulation and inflammation.

- Lipid Metabolism Regulation : Alterations in lipid profiles suggest that it may play a role in regulating metabolic pathways associated with triglycerides and cholesterol.

- Cell Signaling Modulation : Its interaction with cellular signaling pathways could affect cell survival and apoptosis, particularly in the context of neuroprotection.

Case Study 1: Hypertriglyceridemia

In a study analyzing plasma levels of various metabolites in individuals with HTG, this compound was found to be significantly altered alongside other lysophosphatidylcholines. The study concluded that monitoring these metabolites could provide insights into metabolic dysregulation related to cardiovascular risks .

Case Study 2: Antimicrobial Efficacy

A laboratory study investigated the efficacy of this compound against Schistosoma mansoni. Results indicated complete mortality of the parasites at a concentration of 10 parts per million within 22 hours, highlighting its potential as an effective treatment option for schistosomiasis .

Summary Table of Biological Activities

特性

IUPAC Name |

N-ethyldodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-3-5-6-7-8-9-10-11-12-13-14(16)15-4-2/h3-13H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQGPEABBFYLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399947 | |

| Record name | Dodecanamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35936-85-7 | |

| Record name | N-Ethyllauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035936857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLLAURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66X7ZNL7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。